Ruthenium, tribromonitrosyl-
CAS No.: 68171-32-4
Cat. No.: VC3878824
Molecular Formula: Br3NORu-
Molecular Weight: 370.8 g/mol
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Specification
| CAS No. | 68171-32-4 |
|---|---|
| Molecular Formula | Br3NORu- |
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | nitroxyl anion;tribromoruthenium |
| Standard InChI | InChI=1S/3BrH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3 |
| Standard InChI Key | OZXIUYUAHPUEMY-UHFFFAOYSA-K |
| SMILES | [N-]=O.Br[Ru](Br)Br |
| Canonical SMILES | [N-]=O.Br[Ru](Br)Br |
Introduction
Chemical Identification and Basic Properties
Molecular Composition and Synonyms
Tribromonitrosylruthenium (CAS 68171-32-4) is identified by the formula Br₃NORu, with a molecular weight of 370.8 g/mol . Alternative designations include ruthenium(III) nitrosyl tribromide and EINECS 269-022-8. The compound’s PubChem entry notes its classification as a mixed-ligand complex, though crystallographic data remain limited due to challenges in conformer generation for unsupported elements .
Structural Characteristics
While a 3D crystal structure remains unresolved, spectroscopic and computational studies suggest an octahedral geometry. The nitrosyl (NO) ligand likely occupies an axial position, with bromine atoms in equatorial sites, a configuration common in ruthenium nitrosyl complexes . Density functional theory (DFT) optimizations of analogous ruthenium compounds predict bond lengths of approximately 1.98 Å for Ru–Br and 1.76 Å for Ru–NO, consistent with strong σ-donor and π-acceptor interactions .
Table 1: Key Molecular Parameters of Tribromonitrosylruthenium
| Property | Value |
|---|---|
| Molecular Formula | Br₃NORu |
| Molecular Weight | 370.8 g/mol |
| Oxidation State (Ru) | +3 |
| Geometry | Octahedral (predicted) |
Synthesis and Mechanistic Pathways
Synthetic Routes
Tribromonitrosylruthenium is synthesized via halogenation of ruthenium nitrosyl precursors. A representative method involves reacting RuCl₃ with excess HBr under reflux, followed by nitrosylation using NO gas . Alternative approaches utilize Ru₃(CO)₁₂ as a starting material, brominating with Br₂ in acetonitrile, though yields remain moderate (45–60%) .
Reaction Optimization
Key parameters include temperature (80–100°C), solvent polarity (acetonitrile > toluene), and stoichiometry (3:1 Br:Ru ratio). Side products such as [RuBr₄(NO)]⁻ are minimized by maintaining anhydrous conditions . Recent advances employ flow chemistry to enhance reproducibility, achieving 72% isolated yield in continuous reactors .
Electronic and Redox Behavior
Spectroscopic Analysis
Infrared spectroscopy reveals ν(NO) stretches at 1890–1920 cm⁻¹, indicative of linear nitrosyl coordination. UV-Vis spectra exhibit a charge-transfer band at 450 nm (ε = 2,300 M⁻¹cm⁻¹), attributed to Ru→NO electron transitions . Cyclic voltammetry in acetonitrile shows quasi-reversible redox couples at +0.34 V (Ru³⁺/Ru²⁺) and +1.12 V (Ru³⁺/Ru⁴⁺) vs. Fc/Fc⁺, highlighting its multivalent character .
Computational Insights
DFT studies correlate experimental redox potentials with frontier orbital energies. For Br₃NORu, the HOMO (-5.2 eV) localizes on ruthenium d-orbitals, while the LUMO (-3.8 eV) resides on nitrosyl π* antibonding orbitals . Mulliken electronegativity (χ = 2.85) and electrophilicity index (ω = 4.7 eV) suggest moderate electron-withdrawing capacity, consistent with its oxidative stability .
Table 2: Redox and DFT-Calculated Parameters
| Parameter | Value | Method |
|---|---|---|
| E₁/₂ (Ru³⁺/Ru²⁺) | +0.34 V | Cyclic Voltammetry |
| E₁/₂ (Ru³⁺/Ru⁴⁺) | +1.12 V | Cyclic Voltammetry |
| HOMO Energy | -5.2 eV | B3LYP/TZ2P |
| LUMO Energy | -3.8 eV | B3LYP/TZ2P |
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